molecular formula C8H5F2N B1306068 5,7-Difluoroindole CAS No. 301856-25-7

5,7-Difluoroindole

Cat. No.: B1306068
CAS No.: 301856-25-7
M. Wt: 153.13 g/mol
InChI Key: WZPOGQRJXZGSMH-UHFFFAOYSA-N
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Description

5,7-Difluoroindole is a useful research compound. Its molecular formula is C8H5F2N and its molecular weight is 153.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5,7-Difluoroindole plays a crucial role in various biochemical reactions. It has been identified as a potent and metabolically stable influenza inhibitor . The compound interacts with several enzymes and proteins, including the influenza PB2 cap-binding region, where it binds effectively to inhibit viral replication . Additionally, this compound is not at risk of metabolism via aldehyde oxidase, which is an advantage over other inhibitors in its class .

Cellular Effects

This compound has been shown to influence various cellular processes. It inhibits biofilm formation and blood hemolysis in Pseudomonas aeruginosa without affecting the growth of planktonic cells . This compound also reduces the production of quorum-sensing-regulated virulence factors, such as pyocyanin and rhamnolipid, and suppresses swarming motility and protease activity . These effects suggest that this compound can modulate cell signaling pathways and gene expression in bacterial cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. For instance, it binds to the influenza PB2 cap-binding region, inhibiting the viral polymerase activity and preventing viral replication . This binding interaction is crucial for its antiviral activity. Additionally, this compound’s ability to inhibit biofilm formation and virulence factor production in Pseudomonas aeruginosa is likely due to its interference with quorum-sensing pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and retains its inhibitory activity against influenza over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antiviral activity without significant toxicity At higher doses, there may be potential adverse effects, although specific toxicological data for this compound in animal models are limited

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolic stability is enhanced by its resistance to aldehyde oxidase metabolism . This stability allows it to maintain its biological activity and effectiveness in inhibiting viral replication and bacterial virulence.

Properties

IUPAC Name

5,7-difluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPOGQRJXZGSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381097
Record name 5,7-Difluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301856-25-7
Record name 5,7-Difluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-difluoro-1H-indole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Fresh sodium ethoxide is prepared by carefully adding NaH (16 g of 60% oil dispersion, 400 mmol) to 550 mL of ethanol under N2. 2-(Trimethylsilylethynyl)-4,6-difluoro-N-carbethoxyaniline (28 g, 100 mmol) in 150 mL of ethanol is added and reaction is stirred at room temperature approximately 45 minutes, while monitoring by TLC (20% ethyl acetate/hexane, UV) until all the starting material is consumed. The mixture is heated to reflux and monitored by TLC until the intermediate material is consumed (approx. 1 hour). Reaction is cooled to room temperature, concentrated, diethylether is added, washed with H2O, brine, dried (Na2SO4), filtered, concentrated, and is purified by flash chromatography (SiO2, ethyl acetate/hexane gradient) to yield 12 g of 5,7-difluoro-indole (78%).
Name
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The impure 2-ethynyl-4,6-difluoroaniline (4.2 g, 19 mmol) from the previous example was dissolved in ethanol (75 mL), treated with sodium gold(III) chloride dihydrate (310 mg, 0.77 mmol) and stirred for 3 h under an atmosphere of nitrogen. The mixture was concentrated, taken up in ethyl acetate, washed with water, washed with sat. NaCl, dried over sodium sulfate (Na2SO4) and evaporated. Purification by flash chromatography (SiO2, 100-200 mesh; eluting with 0-15% EtOAc in hexanes containing 2% acetic acid) provided of the title product (2.0 g, ca 85% purity): 1H NMR (400 MHz, CDCl3) δ 8.32 (s, 1H), 7.26 (dd, J=4.8, 2.0 Hz, 1H), 7.09 (dd, J=9.1, 2.2 Hz, 1H), 6.74 (ddd, J=11.2, 9.3, 2.0 Hz, 1H), 6.55 (td, J=3.3, 2.2 Hz, 1H). 19F NMR (376 MHz, CDCl3) δ −122.11, −131.96. EIMS m/z 153.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
sodium gold(III) chloride dihydrate
Quantity
310 mg
Type
catalyst
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5,7-difluoroindole interact with its target and what are the downstream effects?

A1: this compound (specifically, derivative 11a in the study) targets the PB2 subunit of the influenza virus polymerase. It binds to the cap-binding region of PB2 []. This interaction disrupts the virus's ability to "cap-snatch," a process crucial for the initiation of viral mRNA synthesis. By inhibiting this process, this compound ultimately hinders the replication of the influenza virus. The crystal structure of 11a bound to influenza A PB2 cap region is available in the Protein Data Bank (PDB) [].

Q2: What is known about the structure-activity relationship (SAR) of this compound derivatives as influenza inhibitors?

A2: The research focused on exploring 7-fluoro-substituted indoles as potential bioisosteres for the 7-azaindole scaffold found in Pimodivir, a known PB2 inhibitor. The study highlights that incorporating a fluorine atom at the 5-position of the indole ring, alongside the 7-fluoro substitution, significantly enhanced the compound's potency and metabolic stability []. This suggests that the presence and position of fluorine atoms play a crucial role in the compound's interaction with the PB2 target and its overall efficacy as an influenza inhibitor.

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